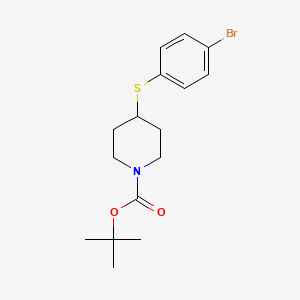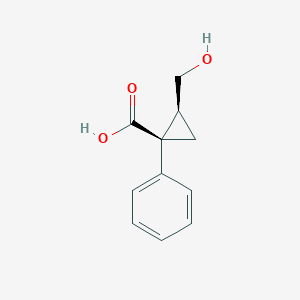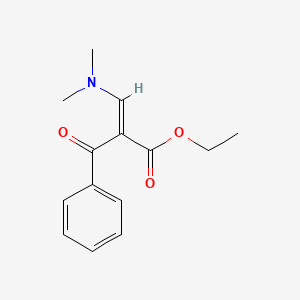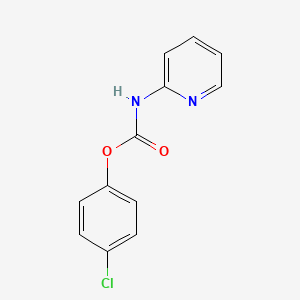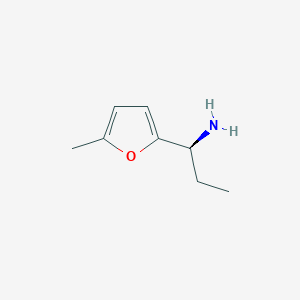
(S)-1-(5-methylfuran-2-yl)propan-1-amine
Übersicht
Beschreibung
“(S)-1-(5-methylfuran-2-yl)propan-1-amine” is a chemical compound with the CAS Number: 473732-95-5 . It has a molecular weight of 139.2 . The IUPAC name for this compound is (1S)-1-(5-methyl-2-furyl)-1-propanamine .
Physical and Chemical Properties This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Doping Control in Sports
- Application Summary : The compound is used in the study of metabolite patterns of carbonic anhydrase inhibitors . These inhibitors are prohibited in sports after systemic administration .
- Methods of Application : The study involves evaluating the in-vivo metabolism of these inhibitors after ophthalmic (eye drop) and systemic (oral) administration to pigs . The metabolite pattern of these inhibitors is evaluated and compared to samples obtained from patients that therapeutically apply either of these inhibitors as ophthalmic preparations .
- Results : Preliminary results showed that the metabolism of these inhibitors differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
-
Scientific Field: Drug Design
- Application Summary : The compound could potentially be used in drug design, as suggested by the introduction of AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs .
- Methods of Application : AlphaFold 3 predicts the structure and interactions of all of life’s molecules . Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods . For some important categories of interaction, prediction accuracy has doubled .
-
Scientific Field: Chemical Synthesis
- Application Summary : The compound could be used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application would depend on the target molecule. Generally, it would involve various organic reactions, such as nucleophilic substitution or addition, elimination, or even complex multi-step syntheses .
- Results : The results would vary depending on the target molecule. The yield, purity, and stereochemistry of the final product would be important factors to consider .
-
Scientific Field: Pharmaceutical Research
- Application Summary : The compound could potentially be used in the development of new drugs .
- Methods of Application : This would involve incorporating the compound into a larger drug molecule, followed by extensive testing for efficacy, safety, and pharmacokinetics .
- Results : The results would depend on the specific drug being developed. Important outcomes would include the drug’s efficacy in treating a particular condition, its safety profile, and its pharmacokinetic properties .
-
Scientific Field: Material Science
- Application Summary : The compound could potentially be used in the development of new materials .
- Methods of Application : This would involve incorporating the compound into a larger material structure, followed by extensive testing for properties such as strength, durability, and conductivity .
- Results : The results would depend on the specific material being developed. Important outcomes would include the material’s physical properties and its performance in various conditions .
-
Scientific Field: Environmental Science
- Application Summary : The compound could potentially be used in environmental monitoring and pollution control .
- Methods of Application : This could involve using the compound as a tracer or indicator in environmental samples . It could also be used in the development of sensors or other devices for monitoring environmental conditions .
- Results : The results would depend on the specific application. Important outcomes could include the detection of pollutants, the monitoring of environmental conditions, or the development of new technologies for environmental protection .
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is “Danger” and it has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
IUPAC Name |
(1S)-1-(5-methylfuran-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNWJSHBHAFMAT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(O1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(O1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474436 | |
| Record name | (S)-1-(5-methylfuran-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-methylfuran-2-yl)propan-1-amine | |
CAS RN |
473732-95-5 | |
| Record name | (αS)-α-Ethyl-5-methyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(5-methylfuran-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



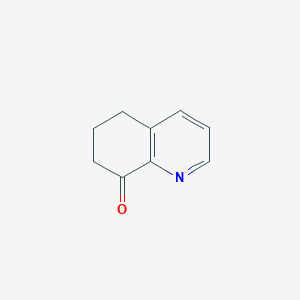
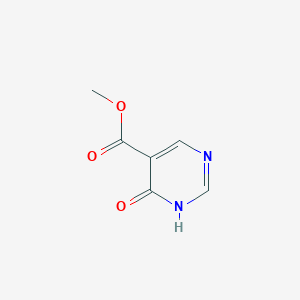
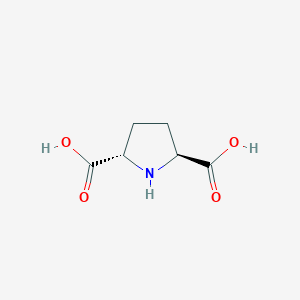
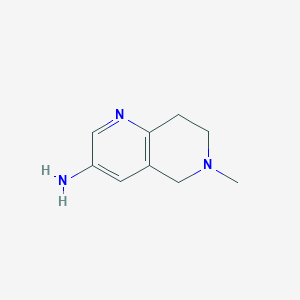


![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)

